Stearic acid magnesium salt

Description

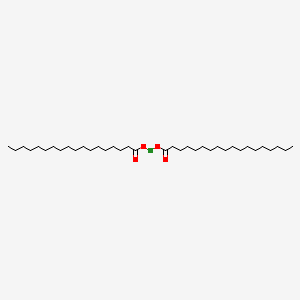

Structure

2D Structure

Properties

Molecular Formula |

C36H70MgO4 |

|---|---|

Molecular Weight |

591.2 g/mol |

IUPAC Name |

magnesium;octadecanoate |

InChI |

InChI=1S/2C18H36O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |

InChI Key |

HQKMJHAJHXVSDF-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Polymorphism, Pseudopolymorphism, and Amorphous States of Stearic Acid Magnesium Salt

Crystalline Hydrate (B1144303) Forms and Their Distinctions

Magnesium stearate (B1226849) can exist in several hydration states, which are distinct crystalline structures incorporating water molecules. mdpi.comresearchgate.net These pseudopolymorphs include anhydrate, monohydrate, dihydrate, and trihydrate forms. mdpi.comnetzsch.comjst.go.jp Commercial magnesium stearate often consists of a mixture of these crystalline forms. atamanchemicals.comfao.org The identification and control of these forms are crucial as their properties are not interchangeable. Low-frequency Raman spectroscopy has been shown to be an effective method for the rapid identification and differentiation of these pseudopolymorphs. acs.orgacs.org

The anhydrate form of magnesium stearate (MgSt-A) lacks water of hydration. tandfonline.com It can be produced by drying the various hydrate forms, for instance, at 105°C. fao.org Some studies describe the anhydrate form as being poorly crystallized or even amorphous. mdpi.comresearchgate.net Powder X-ray diffraction (XRD) analysis of one anhydrate sample showed a broad, halo-like peak, which is characteristic of an amorphous structure. mdpi.com This form is known to be hygroscopic; it can adsorb moisture at relative humidity up to 50% and will rehydrate to form the trihydrate at higher humidity levels. fao.org

The monohydrate form (MgSt-M), containing one molecule of water per molecule of magnesium stearate, is a common commercially available variant. pharmtech.comnih.gov It can exist in different morphologies, including a needle-shaped crystal. atamanchemicals.comresearchgate.net Research has identified both ordered and disordered monohydrate forms. netzsch.com The monohydrate form has demonstrated good lubrication efficiency. uky.educhemicalbook.comnih.gov However, this efficiency can be coupled with poorer tabletability when compared to disordered forms. uky.educhemicalbook.com One study highlighted that MgSt-M exhibited the highest crystallinity and the most stable moisture sorption profile among the forms tested. mdpi.comnih.gov

The dihydrate form (MgSt-D) incorporates two water molecules into its crystal structure. tandfonline.com It is characterized by a plate-shaped or lamellar crystal structure. atamanchemicals.comresearchgate.net This lamellar shape is thought to contribute to its effectiveness as a lubricant, as it shears readily under applied force. atamanchemicals.com The water in the dihydrate form is considered to be more tightly bound than in the trihydrate form. tandfonline.com Studies have shown that the dihydrate form is a good lubricant. uky.edunih.gov It is also relatively stable at ambient storage conditions, along with the monohydrate form, with no tendency to convert between these two forms under such conditions. tandfonline.com However, drying the dihydrate can lead to its conversion into a disordered form. uky.edu

The trihydrate form of magnesium stearate contains three water molecules. netzsch.comresearchgate.net Its crystal structure has been identified as needle-shaped. atamanchemicals.comresearchgate.net A detailed structural analysis revealed that in the trihydrate, the magnesium ion is octahedrally coordinated by three water molecules and two stearate anions. nih.gov This form can be generated by exposing the anhydrate form to a relative humidity greater than 70%. mdpi.com

Beyond its crystalline hydrates, magnesium stearate can exist in disordered and amorphous states. neu.edu.trfao.orgtandfonline.com The amorphous form does not possess a distinct crystal structure and may appear as irregular or plate-like microcrystalline particles. shivainorganics.com A disordered state can be induced by certain processing conditions, such as the drying of the dihydrate form. uky.edu These non-crystalline forms exhibit different functional properties; for instance, the disordered form has been found to provide better tabletability than the crystalline monohydrate and dihydrate forms, although its lubrication efficiency is lower. chemicalbook.comnih.gov

Table 1: Characteristics of Magnesium Stearate Forms

| Form | Common Abbreviation | Water Content | Crystal Habit/Description | Key Distinctions |

|---|---|---|---|---|

| Anhydrate | MgSt-A | 0% bound water tandfonline.com | Poorly crystallized or amorphous mdpi.comresearchgate.net | Can be formed by drying hydrates; rehydrates in humid conditions fao.org |

| Monohydrate | MgSt-M | ~2.8% - 3.0% bound water tandfonline.compharmtech.com | Needle-shaped crystals atamanchemicals.comresearchgate.net | Good lubrication efficiency, but may have poorer tabletability uky.educhemicalbook.com |

| Dihydrate | MgSt-D | ~5.6% - 6.0% bound water jst.go.jptandfonline.compharmtech.com | Plate-shaped, lamellar crystals atamanchemicals.comresearchgate.net | Considered a better lubricant due to its lamellar shape atamanchemicals.com |

| Trihydrate | N/A | Variable | Needle-shaped crystals atamanchemicals.comresearchgate.net | Forms from anhydrate at high humidity (>70% RH) mdpi.com |

Influence of Hydration State and Crystal Structure on Functional Performance

The lubricating ability of magnesium stearate is directly affected by its moisture content and the specific hydrate form present. neu.edu.tr Different hydration states exhibit varied effects on formulation performance. mdpi.com For instance, the dihydrate form is often considered the most efficient lubricant due to its crystal structure, which is well-suited for shearing. wisdomlib.orgmdpi.com Conversely, a disordered or amorphous form may be less effective as a lubricant. nsf.gov

The presence of magnesium stearate can create a hydrophobic film around other particles in a formulation, which can impede the wetting process and consequently delay tablet disintegration and drug dissolution. pharmaexcipients.comnih.gov The extent of this effect is dependent on the specific form of magnesium stearate used.

Research has shown that different hydrates of magnesium stearate have varying impacts on the physical properties of tablets. nsf.govresearchgate.net The monohydrate and dihydrate forms generally provide good lubrication. nsf.gov However, this lubrication can sometimes negatively affect tablet hardness by weakening the bonding between particles. nsf.govpharmaexcipients.com Studies have indicated that formulations with the monohydrate form may exhibit lower permeability and porosity. mdpi.compharmaexcipients.com On the other hand, the dihydrate form has been associated with a lower tendency for over-lubrication and may require less force during tablet compression. mdpi.compharmaexcipients.com

The amorphous form of magnesium stearate, while potentially having the least negative impact on tablet hardness, has been found to be a less effective lubricant compared to its crystalline counterparts. nsf.gov The choice of a particular form of magnesium stearate is therefore a critical consideration in pharmaceutical formulation, requiring a balance between lubrication efficiency and the desired final tablet properties. nsf.gov

Detailed Research Findings

Several studies have investigated the specific effects of different magnesium stearate forms on tablet manufacturing and performance.

One study compared the performance of monohydrate, dihydrate, and disordered (amorphous) forms of magnesium stearate in a direct compression formulation. nsf.gov The key findings are summarized in the table below:

Table 1: Functional Performance of Different Magnesium Stearate Forms

| Magnesium Stearate Form | Lubrication Efficiency | Tabletability (Tensile Strength) | Dissolution Rate |

|---|---|---|---|

| Monohydrate | Good | Lower | Slower (at high surface area) |

| Dihydrate | Good | Higher than Monohydrate | Faster (at low surface area) |

| Disordered (Amorphous) | Less Effective | Highest | Least Impact |

Source: Adapted from NSF-PAR, 2020 nsf.gov

Another research effort evaluated the rheological properties and tableting forces associated with anhydrate, monohydrate, and dihydrate forms. tandfonline.comnih.gov The results indicated that the dihydrate and anhydrate forms offered benefits in terms of lower ejection and compression forces, while the monohydrate form provided the most stable compression force. tandfonline.comnih.gov This suggests that the initial moisture content and crystal structure are defining factors in the rheological behavior of lubricated powders. tandfonline.comnih.gov

Further research has explored the impact of these different forms on the inhalation efficiency of dry powder inhaler (DPI) formulations. mdpi.comresearchgate.net In one such study, the monohydrate form of magnesium stearate was found to be the most effective force control agent, leading to enhanced inhalation efficiency and formulation stability. mdpi.comresearchgate.net

The table below presents a summary of findings from a study evaluating various magnesium stearate polymorphs:

Table 2: Evaluation of Magnesium Stearate Polymorphs

| Polymorph Form | Processing Benefits | Over-lubrication Tendency | Compression Force Stability |

|---|---|---|---|

| Anhydrate (MgSt-A) | Lower ejection and compression forces | Higher lubricity index | - |

| Monohydrate (MgSt-M) | - | - | Most stable |

| Dihydrate (MgSt-D) | Lower ejection and compression forces | Lower tendency | - |

Source: Adapted from PubMed, 2012 nih.gov

The hydrophobic nature of magnesium stearate is a key factor in its functionality. pharmaexcipients.com The formation of a hydrophobic film on the surface of other excipients can delay drug release. nih.gov The strength of this film and its impact on dissolution can vary depending on the concentration and crystalline form of the magnesium stearate used. nih.gov

Synthetic Pathways and Process Engineering of Stearic Acid Magnesium Salt

Chemical Synthesis Methodologies and Parameters

The industrial production of stearic acid magnesium salt, commonly known as magnesium stearate (B1226849), primarily relies on two main methodologies: the direct process (or fusion process) and the indirect process (or precipitation process). fao.org A third method, mechanochemical synthesis, has also been explored. scispace.com

Direct Process:

This method involves the direct reaction of stearic acid with a magnesium source, such as magnesium oxide or magnesium hydroxide (B78521), typically in the presence of water and sometimes a catalyst. fao.orgwikipedia.org A representative reaction using magnesium oxide is as follows:

2 C₁₇H₃₅COOH (Stearic Acid) + MgO (Magnesium Oxide) → Mg(C₁₇H₃₅COO)₂ (Magnesium Stearate) + H₂O (Water)

Key process parameters for the direct synthesis method include reaction temperature, stirring speed, and reaction time. For instance, one patented method specifies mixing stearic acid with magnesium oxide and a catalyst in water under normal pressure. google.com The mixture is stirred at a temperature of 40-70°C with a stirring speed of 110-140 rpm for 10-25 minutes to ensure complete dissolution. google.com This is followed by a cooling phase to 60-80°C and a further reaction time of 10-20 minutes before filtration and drying. google.com Another variation of this process involves the hydrolysis of glyceryl tristearate to produce stearic acid, which is then reacted with magnesium oxide in the presence of catalysts like a hydrogen peroxide and magnesium dioxide mixture. google.com This approach aims to improve productivity and product purity. google.com

Indirect (Precipitation) Process:

The indirect process is a double decomposition reaction that occurs in an aqueous solution. iyte.edu.tr It typically involves two main steps. First, stearic acid is saponified with sodium hydroxide to form sodium stearate. fao.org Subsequently, a solution of a magnesium salt, such as magnesium sulfate (B86663) or magnesium chloride, is added to the sodium stearate solution, causing the precipitation of magnesium stearate. fao.orgiyte.edu.tr

The reaction can be summarized as:

C₁₇H₃₅COOH (Stearic Acid) + NaOH (Sodium Hydroxide) → C₁₇H₃₅COONa (Sodium Stearate) + H₂O (Water)

2 C₁₇H₃₅COONa (Sodium Stearate) + MgSO₄ (Magnesium Sulfate) → Mg(C₁₇H₃₅COO)₂ (Magnesium Stearate)↓ + Na₂SO₄ (Sodium Sulfate)

Parameters influencing this process include the temperature of dissolution and reaction, stirring speed, and the concentration of reactants. In one documented procedure, sodium stearate was dissolved in deionized water at 75°C. iyte.edu.tr A solution of magnesium sulfate was then added, and the mixture was stirred at 500 rpm for 30 minutes while maintaining the temperature at 75°C. iyte.edu.tr The resulting precipitate is then filtered and washed to remove byproducts like sodium sulfate. iyte.edu.tr This method is noted for producing very light, fine powders with a high surface area. iyte.edu.tr

Mechanochemical Synthesis:

A less common method is mechanochemical synthesis, which involves the trituration (grinding) of reactants in a ball mill at room temperature. scispace.com For example, magnesium stearate dihydrate can be intensively stirred with other compounds, such as acetamide (B32628), to form new complex compounds. scispace.com This method is highlighted for not requiring expensive chemicals and being potentially scalable. scispace.com

Below is a data table summarizing the synthesis parameters for different methodologies:

Table 1: Synthesis Parameters for this compound| Parameter | Direct Process (Patent CN103880645A) google.com | Indirect Process (Precipitation) iyte.edu.tr |

|---|---|---|

| Reactants | Stearic Acid, Magnesium Oxide, Catalyst, Water | Sodium Stearate, Magnesium Sulfate, Deionized Water |

| Temperature | 40-70°C (initial mixing), 60-80°C (reaction) | 75°C (dissolution and reaction) |

| Stirring Speed | 110-140 rpm | 500 rpm |

| Reaction Time | 10-25 min (mixing), 10-20 min (reaction) | 30 min |

| Key Feature | One-step reaction with catalyst | Two-step precipitation reaction |

Impact of Synthesis Conditions on Crystalline Form and Particle Attributes

The synthesis conditions under which magnesium stearate is produced have a profound impact on its physicochemical properties, particularly its crystalline form (polymorphism) and particle attributes such as size and shape. Magnesium stearate is known to exist in multiple crystalline forms, including dihydrate, and potentially an amorphous form. nih.govneu.edu.tr The lubricating ability of magnesium stearate is directly influenced by its moisture content, which is related to its capacity to form different hydration states. neu.edu.tr

Different manufacturing methods and conditions lead to variations in the powder characteristics of the final product. neu.edu.tr For example, the precipitation method generally yields very light, fine powders with a high surface area, while the fusion (direct) technique tends to produce flakes or pellets. iyte.edu.tr The purity of the product can also be affected, with the precipitation process allowing for high purity through washing and filtering steps. iyte.edu.tr

The thermal behavior of magnesium stearate, which is indicative of its crystalline structure, is sensitive to its hydration state. Differential Scanning Calorimetry (DSC) studies have shown that different hydrates of magnesium stearate exhibit distinct thermal events. For instance, a trihydrate form was observed to have a two-stage melting endotherm starting at 115°C, while melting peaks for monohydrate and dihydrate forms were previously observed at 120°C and 130°C, respectively. iyte.edu.tr

Research comparing synthesized and commercial magnesium stearate has shown that different synthesis conditions result in varied thermal and structural characteristics. neu.edu.tr These differences in physical properties, stemming from the synthesis process, can significantly affect the functionality of the magnesium stearate, for instance, its effectiveness as a lubricant in pharmaceutical manufacturing. nih.govneu.edu.tr The complex mixture of fatty acids (primarily stearic and palmitic acid) and the existence of multiple crystalline forms contribute to variability among commercial sources. nih.gov

The table below presents research findings on the thermal characteristics of magnesium stearate, which are linked to its crystalline form and hydration state.

Table 2: Thermal Characteristics of Magnesium Stearate Forms| Property | Observation | Source |

|---|---|---|

| Melting Endotherm (DSC) | 115°C for a sample with a solid phase transition at 57°C. | iyte.edu.tr |

| Melting Endotherm (DSC) | Two-stage endotherm starting at 115°C for a trihydrate form. | iyte.edu.tr |

| Dehydration (TGA) | A complex with acetamide showed water loss in the temperature range of 60-142°C. | scispace.com |

| Dehydration (TGA) | A complex with nicotinamide (B372718) showed water loss in the temperature range of 80-127°C. | scispace.com |

Control of Microstructure and Particle Formation During Manufacturing

Controlling the microstructure and particle formation during the manufacturing of magnesium stearate is critical for tailoring its physical properties to specific applications. The lubrication performance, flowability, and compressibility of the powder are directly linked to its particle size, shape, surface area, and crystalline structure. neu.edu.tr

In the direct synthesis (fusion) process , parameters such as stirring speed and the rate of cooling can influence particle size and morphology. A controlled cooling and subsequent reaction phase, as described in some patents, allows for the formation of solid particles from the melt, which are then filtered and dried. google.com The drying step (e.g., in an oven at 70-85°C for 3-5 hours) is crucial for achieving the desired moisture content and preventing the formation of unwanted hydrates. google.com The use of specific catalysts can also play a role in improving the reaction environment, which in turn affects particle formation and product purity. For example, adding a small amount of sodium hydroxide in a modified direct process can act as a surfactant, improving the reaction mixture's mobility and ensuring a more complete reaction, which influences the final particle characteristics and reduces free acid content. google.com

In the indirect (precipitation) process , the control over microstructure is more pronounced. The conditions in the reaction vessel, such as temperature, reactant concentration, and stirring rate, are key determinants of the nucleation and growth of crystals. iyte.edu.tr Rapid addition of the magnesium salt solution to the sodium stearate solution under vigorous stirring (e.g., 500 rpm) promotes the formation of a large number of small nuclei, leading to a fine precipitate with a high surface area. iyte.edu.tr The temperature of the reaction medium (e.g., 75°C) affects the solubility of the reactants and the kinetics of precipitation, thereby influencing the final particle size and degree of crystallinity. iyte.edu.tr Subsequent washing and filtering are essential steps to remove soluble byproducts, which, if left, could be incorporated into the crystal lattice or coat the particle surface, altering the microstructure. iyte.edu.tr

The choice of raw materials, specifically the fatty acid composition, also has a significant impact. Commercial stearic acid is often a mixture of stearic and palmitic acids. iyte.edu.tr The ratio of these fatty acids will affect the properties of the resulting magnesium salt, including its melting point and crystalline behavior. The final product is a mixture of magnesium stearate and magnesium palmitate, and its composition must be controlled to meet specific standards. fao.org Techniques like X-ray powder diffraction (XRPD), scanning electron microscopy (SEM), and thermal analysis (DSC, TGA) are used to characterize the microstructure and ensure the desired particle attributes are achieved. neu.edu.tr

Physicochemical and Morphological Characterization of Stearic Acid Magnesium Salt

Particle Size Distribution and Granulometric Analysis

The particle size distribution of magnesium stearate (B1226849) is a critical attribute that can impact its functionality. Different grades of magnesium stearate exhibit a range of particle sizes, which are often characterized by parameters such as the median particle size (d50).

Research has shown that commercially available magnesium stearate grades typically have a monomodal particle size distribution. pharmaexcipients.com The median particle size can vary significantly, with reported values ranging from as low as 6.9 µm to as high as 17.2 µm for different grades. pharmaexcipients.com One study highlighted that magnesium stearate with a smaller particle size distribution (around 1 µm) and a higher surface area was associated with an over-lubrication phenomenon. farmaciajournal.com Another source indicates that the average mean particle diameter for a medium specific surface area grade is around 8 µm, with a dv50 of 7.8 µm. roquette.com For a high specific surface area grade, the average mean particle diameter is reported to be 11 µm, with a dv50 of 10.7 µm. roquette.com

The particle size of magnesium stearate samples has been shown to differ significantly depending on the manufacturer. tandfonline.com For instance, one investigation found that the geometric mean diameter of nine lots from one manufacturer was markedly higher than that of a lot from another. tandfonline.com This variability in particle size is a key factor contributing to batch-to-batch differences in performance. atamanchemicals.com It's important to note that since magnesium stearate particles are not spherical but rather plate-like, particle size analysis results may differ slightly from the true values. tandfonline.com

Table 1: Particle Size Distribution of Different Magnesium Stearate Grades

| Grade/Source | Median Particle Size (d50) | Particle Size Range/Distribution | Reference |

| MgSt1 | 17.2 µm | Monomodal | pharmaexcipients.com |

| MgSt4 | 6.9 µm | Monomodal | pharmaexcipients.com |

| Medium Specific Surface Area | 7.8 µm | dv10: 1.4 µm, dv90: 27.5 µm | roquette.com |

| High Specific Surface Area | 10.7 µm | dv10: 4.3 µm, dv90: 22.8 µm | roquette.com |

| Various Manufacturers | 2.4 - 10.6 µm | - | tandfonline.com |

Particle Morphology and Surface Topography

The morphology and surface topography of magnesium stearate particles are intrinsically linked to its manufacturing process and have a profound effect on its functionality. Scanning electron microscopy (SEM) is a common technique used to investigate these characteristics. pharmaexcipients.com

Magnesium stearate typically exhibits a plate-like or flaky crystal structure, often described as resembling a deck of cards. pharmaexcipients.comresearchgate.net These plate-like crystals are stacked together, and during blending, they can shear off and coat other particles in a formulation. pharmaexcipients.com However, different morphological types exist. Some grades consist of platelet-shaped primary particles that are agglomerated into larger secondary particles. pharmaexcipients.com In contrast, other grades may have considerably larger primary particles with limited surface roughness. pharmaexcipients.com

Studies have identified two primary morphological types: a thin, flat, and plate-like crystal habit, and an irregular crystal habit. pharmaexcipients.com The crystal structure can also exist in different hydrate (B1144303) forms, including plate-shaped dihydrate and needle-shaped monohydrate and trihydrate forms. atamanchemicals.comresearchgate.net The specific morphology can influence how the magnesium stearate particles interact with other components in a pharmaceutical blend. For example, the flaky morphology is readily observable in SEM images. researchgate.net

Specific Surface Area Determination and its Variability

The specific surface area (SSA) is another crucial physicochemical property of magnesium stearate that significantly influences its performance as a lubricant. The Brunauer-Emmett-Teller (BET) method is commonly used for its determination. tandfonline.comuky.edu

The SSA of commercially available magnesium stearate can vary widely, with reported values ranging from 3 to 54 m²/g, though they typically fall between 5 and 20 m²/g. ciqtekglobal.com This variability is largely attributed to differences in manufacturing processes. ciqtekglobal.com Research has demonstrated a strong correlation between SSA and particle size, with smaller particles generally corresponding to a higher SSA. tandfonline.comuky.edu For instance, one study found that magnesium stearate with a smaller particle size had a higher surface area, which led to over-lubrication. farmaciajournal.com

Different grades are often characterized by their SSA. For example, some suppliers offer grades with specific SSA ranges, such as 6–10 m²/g, 8–12 m²/g, or 6–8 m²/g. peter-greven.de There is an inverse relationship between particle size and SSA; as the mean particle size increases, the specific surface area tends to decrease. tandfonline.com It is also important to control the degassing temperature during SSA analysis, as higher temperatures can cause the SSA to decrease. ciqtekglobal.com

Table 2: Specific Surface Area of Various Magnesium Stearate Grades

| Grade/Type | Specific Surface Area (m²/g) | Reference |

| General Commercial Range | 3 - 54 | ciqtekglobal.com |

| Typical Commercial Range | 5 - 20 | ciqtekglobal.com |

| LIGAMED MF-2-V-MB | 6 - 10 | peter-greven.de |

| LIGAMED MF-3-V-MB | 8 - 12 | peter-greven.de |

| Low SSA Grade | < 1 | nsf.gov |

| High SSA Grade | > 5.5 | nsf.gov |

| Various Manufacturers | 5.2 - 14.8 | tandfonline.com |

Fatty Acid Composition and Palmitate/Stearate Ratio

Commercial magnesium stearate is not a pure substance but rather a mixture of magnesium salts of several fatty acids. pharmaexcipients.com The primary components are magnesium stearate and magnesium palmitate. kviconline.gov.infao.org The ratio of stearic acid to palmitic acid is a key compositional characteristic that can vary depending on the source of the fatty acids, which can be of vegetable or animal origin. pharmaexcipients.comfao.org

Pharmacopoeial standards often specify the required content of stearic acid and the sum of stearic and palmitic acids. For example, some standards require that the fatty acid fraction contains not less than 40.0% stearic acid, and the sum of stearic acid and palmitic acid must be not less than 90.0%. kviconline.gov.infao.orghsyuchengchem.com The source of the raw materials (e.g., tallow (B1178427) for animal-based, or palm oil/cottonseed oil for vegetable-based) influences this composition. pharmaexcipients.comfao.org While some studies have investigated the link between fatty acid composition and performance, others have found no direct correlation with properties like tablet dissolution. uky.edu However, the composition is a recognized source of batch-to-batch variability. pharmaexcipients.com

Table 3: Fatty Acid Composition Requirements for Magnesium Stearate

| Parameter | Requirement | Reference |

| Stearic Acid Content | Not less than 40.0% of the fatty acid fraction | kviconline.gov.infao.orghsyuchengchem.com |

| Sum of Stearic and Palmitic Acid | Not less than 90.0% of the fatty acid fraction | kviconline.gov.infao.orghsyuchengchem.com |

| European Pharmacopoeia (Stearic Acid) | 40.0% - 60.0% | pharmaexcipients.com |

Surface Wettability and Hydrophobicity Studies

Magnesium stearate is known for its hydrophobic nature, meaning it repels water. lfatabletpresses.comnih.gov This property is fundamental to its function as a lubricant, as it forms a hydrophobic film on the surface of other particles in a blend. pharmaexcipients.combjbms.org This waxy layer can, however, impede the penetration of water, which may slow down the disintegration and dissolution of a tablet. atamanchemicals.comtaylorandfrancis.com

The hydrophobicity of magnesium stearate can be quantified by measuring the contact angle of water on its surface. A higher contact angle indicates greater hydrophobicity. One study reported a measured water contact angle of 121 degrees on the surface of magnesium stearate. chegg.com Another study mentioned a contact angle exceeding 175°, indicating superhydrophobicity. chemicalbook.comidexlab.com The degree of hydrophobicity can vary between different batches of magnesium stearate, and this variation has been correlated with differences in the dissolution rates of drugs from solid dosage forms. tandfonline.com This variability might be due to the presence of water-soluble, surface-active impurities. tandfonline.com

Mechanistic Elucidation of Stearic Acid Magnesium Salt Functionality

Theories of Lubrication and Friction Reduction

Magnesium stearate (B1226849) is classified as a boundary lubricant, which functions by forming a thin, solid film at the interface between surfaces in relative motion. nih.govneu.edu.tr This film possesses low shear strength, effectively reducing the friction between a tablet's edge and the die wall during the compression and ejection phases of manufacturing. fabad.org.tr The molecule itself has a polar magnesium head and a nonpolar fatty acid tail, which facilitates its adsorption onto the surfaces of other particles in a formulation. dissolutiontech.com

The primary mechanism by which magnesium stearate reduces friction is through boundary layer lubrication. nih.govresearchgate.net Unlike fluid lubricants that create a thick, separating film, boundary lubricants like magnesium stearate adhere to surfaces, creating a solid-like layer that prevents direct contact. neu.edu.tr This layer is formed by the adherence of the polar portions of the magnesium stearate molecules to the surfaces of other particles or the metal surfaces of manufacturing equipment. neu.edu.trdissolutiontech.compharmaexcipients.com This adsorbed film has a low coefficient of friction and high covering potential, meaning even a small amount can effectively coat surfaces and reduce frictional forces. fabad.org.trroquette.com The efficiency of this lubrication increases with the length of the molecule's carbon chain up to a certain point, with stearic acid (C18) being more effective than shorter-chain fatty acids. neu.edu.tr

The specific nature of the film formed by magnesium stearate on the surface of other particles has been the subject of several hypotheses. nih.gov During blending, the lubricant particles are distributed and adhere to the host particles, modifying their surface properties. pharmaexcipients.com

Three primary models describe this film formation nih.gov:

Monomolecular Film: This theory posits that a single layer of magnesium stearate molecules binds to the host particles via their apolar heads. nih.gov

Monoparticulate Film: This hypothesis suggests that individual, discrete particles of magnesium stearate physically cover the surface of the host excipient particles. nih.gov

Cavity Filling: The most widely accepted hypothesis proposes that magnesium stearate particles first fill the surface irregularities and cavities of the host particles. Once these cavities are filled, a more continuous layer begins to form over the entire surface. nih.gov This mechanism is supported by observations that magnesium stearate improves the flowability of particles by creating smoother, more spherical surfaces. nih.gov

The formation of this film increases with the duration of mixing. nih.gov However, the goal is not to form a complete, continuous film, as this can weaken the bonding forces between particles, leading to poor tablet quality. nanotrun.com

| Film Formation Hypothesis | Description | Primary Supporting Evidence |

|---|---|---|

| Monomolecular Film | A single layer of magnesium stearate molecules chemically binds to the host particle surface. nih.gov | Theoretical model based on molecular orientation. |

| Monoparticulate Film | Discrete, individual magnesium stearate particles physically adhere to and cover the host particle surface. nih.gov | Observation of lubricant particles on host surfaces. |

| Cavity Filling | Magnesium stearate particles first fill in surface asperities and cavities before forming a more continuous layer over the host particle. nih.gov | Improved flowability by creating smoother, more spherical particles. nih.gov This is the most popular hypothesis. nih.gov |

The lubrication efficiency of magnesium stearate is a dynamic process influenced by its physical properties and the processing conditions. During blending, shear forces cause the initial agglomerates of magnesium stearate to break down and delaminate. pharmaexcipients.comnih.gov These smaller, sheared particles then coat the surfaces of the host particles. roquette.com

Several factors influence this dynamic process:

Mixing Time: The extent of surface coverage is highly dependent on the mixing time. fabad.org.tr Initially, lubrication improves as the lubricant is distributed. However, prolonged mixing can lead to "over-lubrication," where an excessively thick or complete film forms, which can hinder particle-particle bonding and negatively affect tablet strength. fabad.org.trdissolutiontech.comnanotrun.com

Concentration: Higher concentrations of magnesium stearate can lead to greater surface coverage and a more pronounced reduction in ejection forces, but also risk diminishing tablet hardness. pharmaexcipients.comroquette.com

Particle Size and Surface Area: The lubrication properties of magnesium stearate are strongly correlated with its particle size distribution and specific surface area. researchgate.netnih.gov Batches with smaller particle sizes and larger specific surface areas generally exhibit significantly better lubricity. nih.gov

The dynamic interplay of these factors determines the final lubrication efficiency. An optimal balance must be achieved between lubricant concentration and mixing time to ensure adequate friction reduction without compromising the mechanical integrity of the final product. fabad.org.tr

Glidant Mechanisms and Powder Flow Enhancement

In addition to its role as a lubricant, magnesium stearate also acts as a glidant, improving the flowability of powders. fabad.org.trnanotrun.com This is crucial for ensuring uniform die filling during high-speed tablet manufacturing. nbinno.com The glidant effect is generally more pronounced in powders that are inherently more cohesive. pharmaexcipients.com

Magnesium stearate enhances powder flow by physically modifying the surface characteristics of the host particles. As described by the cavity-filling hypothesis, the fine particles of the lubricant fill in the rough indentations (asperities) on the surfaces of other excipients. nih.gov This process of "smoothing" the surface reduces the number of contact points between particles, which in turn minimizes friction and cohesive forces. nih.gov The result is particles that are effectively more spherical and smoother, which is conducive to better powder flow. nih.gov

| Glidant Mechanism | Description | Effect on Powder Properties |

|---|---|---|

| Reduction of Interparticulate Friction | Forms a coating on host particles, reducing cohesive and van der Waals forces. nih.gov | Lowers the energy barrier for particle movement, improving flow. fabad.org.trdissolutiontech.com |

| Surface Asperity Smoothing | Fills in cavities and irregularities on the surface of host particles. nih.gov | Creates smoother, more spherical particles with fewer friction contact points. nih.gov |

| Spacer Effects | Adhered lubricant particles act as physical spacers between host particles. nih.govijnrd.org | Reduces interparticulate attraction and cohesion. ijnrd.org |

Anti-Adherent Mechanisms and Prevention of Sticking

Stearic acid magnesium salt, commonly known as magnesium stearate, is a widely utilized excipient in pharmaceutical and manufacturing industries, primarily valued for its role as a lubricant and anti-adherent. mdpi.comnimbasia.comfoodadditives.net Its functionality in preventing the sticking of materials to processing equipment and to each other is attributed to its unique physicochemical properties. The primary mechanism is the formation of a thin, hydrophobic boundary layer or film on the surfaces of particles and equipment. dissolutiontech.comnanotrun.comepa.gov

This compound is composed of a polar magnesium head and two non-polar, long-chain fatty acid tails (stearate). dissolutiontech.com This amphiphilic nature allows it to orient itself at interfaces. During processing, such as blending, the shear forces cause the plate-like crystals of magnesium stearate to delaminate and coat the surfaces of other particles in the formulation. mdpi.compharmaexcipients.com This coating minimizes direct contact between the particles themselves and between the particles and the surfaces of manufacturing machinery, thereby reducing adhesive and frictional forces. nanotrun.comnih.gov

Reduction of Adhesion to Processing Equipment Surfaces

In processes like tablet manufacturing, the adhesion of the powder or granule formulation to the metal surfaces of the tablet press, particularly the punches and die walls, is a significant operational challenge known as "sticking" or "picking". pharmaexcipients.com Magnesium stearate mitigates this by forming a lubricating film on these metal surfaces. dissolutiontech.comnanotrun.com

The mechanism involves the adsorption of magnesium stearate molecules onto the equipment surfaces. dissolutiontech.comnanotrun.com The polar magnesium portion of the molecule can interact with the metal surface, while the long, hydrophobic stearate chains orient outwards, creating a non-stick, low-energy surface. nanotrun.com This boundary layer effectively prevents the formulation from adhering to the punch faces and die walls, which is crucial for several reasons:

Reduces Ejection Force: The lubricating film minimizes the friction between the tablet's edge and the die wall, significantly lowering the force required to eject the compressed tablet from the die. dissolutiontech.com

Prevents Surface Defects: By preventing material from sticking to the punch faces, it ensures tablets are produced with a smooth, uniform surface, free from defects. nanotrun.com

The effectiveness of magnesium stearate is dependent on factors such as its concentration, particle size, specific surface area, and the duration and intensity of mixing. roquette.comresearchgate.net Over-lubrication, resulting from excessive mixing time or concentration, can lead to the formation of a thick, hydrophobic film around the formulation particles, which may impede the bonding between particles and result in weaker tablets. dissolutiontech.comroquette.com Research has shown that an optimal concentration, often around 1% by weight, provides the best balance of lubrication and tablet strength. mdpi.com

| Magnesium Stearate Concentration (% w/w) | Average Ejection Force (N) | Average Tablet Hardness (N) |

|---|---|---|

| 0.25 | 150 | 110 |

| 0.50 | 110 | 105 |

| 1.00 | 75 | 98 |

| 2.00 | 70 | 85 |

This interactive table demonstrates a common trend where increasing the concentration of magnesium stearate reduces the tablet ejection force but can also negatively impact tablet hardness if used in excess.

Anti-Tacking Effects in Polymeric Film Systems

In the context of polymeric films, particularly in applications like film coating for tablets, tackiness can cause issues such as tablets sticking together (agglomeration), which can lead to product failure. scientific.netsu.ac.th Magnesium stearate is incorporated into these film formulations to act as an anti-tacking agent. scientific.netsu.ac.th

The mechanism here is also related to surface modification. When dispersed within the polymer solution or suspension, the fine particles of magnesium stearate become embedded in the film as it dries. These particles disrupt the smooth, continuous surface of the polymer film, reducing the effective contact area between two films. su.ac.th This reduction in contact area directly diminishes the tackiness or stickiness of the film surfaces.

Research on acrylic polymer films has demonstrated that the addition of magnesium stearate can significantly decrease tackiness. scientific.netsu.ac.th Studies have shown that incorporating even a small percentage, such as 5% (w/w), can lead to a substantial reduction in the force required to peel two films apart. scientific.netsu.ac.th This effect is attributed to the ability of the magnesium stearate particles to reduce the polymer-to-polymer contact. su.ac.th

While effective as an anti-tacking agent, the inclusion of magnesium stearate can also influence other properties of the film. For instance, it has been observed to:

Decrease film flexibility and elongation: The insoluble particles can act as stress points within the polymer matrix. su.ac.th

Increase film hydrophobicity: The presence of the hydrophobic stearate chains can increase the contact angle of water on the film's surface, making it less wettable. scientific.netsu.ac.th

| Magnesium Stearate Concentration in Film (% w/w) | Peeling Force (mN) |

|---|---|

| 0 | >500 |

| 5 | 174 |

| 10 | 52 |

This interactive table, based on findings from studies on Eudragit® RL 30D films, illustrates the significant reduction in film tackiness (measured by peeling force) with the incorporation of magnesium stearate. chula.ac.th

Interactions of Stearic Acid Magnesium Salt with Component Materials and Process Dynamics

Impact on Powder Flowability and Bulk Rheological Properties

Quantitative Assessment of Flow Improvement (e.g., Hausner Ratio, Angle of Repose, Avalanche Behavior)

The improvement in powder flowability upon the addition of stearic acid magnesium salt can be quantified using several standard methods. For instance, the addition of lubricants like magnesium stearate (B1226849) generally decreases the angle of repose, indicating better flow. nih.gov Studies have shown that even small amounts of magnesium stearate can significantly improve the flowability of cohesive powders. nih.govnih.gov

The Hausner Ratio and Carr's Index , both derived from bulk and tapped density measurements, are common indicators of powder flowability. A lower Hausner Ratio (closer to 1) and a lower Carr's Index suggest better flow. The addition of magnesium stearate has been shown to decrease these values, signifying an improvement in the flow properties of various pharmaceutical powders. researchgate.netnih.gov For example, in one study, the flowability of granules, as measured by Hausner's ratio and Carr's index, was improved with the addition of a lubricant mixture containing magnesium stearate. nih.gov

Avalanche behavior analysis provides a dynamic measure of powder flow. This technique has demonstrated that magnesium stearate can enhance flow potential and is more sensitive to changes in a powder mixture compared to traditional static measurements. nih.govresearchgate.net Research has indicated that magnesium stearate provides the most significant improvement in flowability, even at low concentrations, when compared to other lubricants like magnesium silicate, stearic acid, and calcium stearate. researchgate.netnih.gov However, the improvement in flowability is not always linear with increasing lubricant concentration; an optimal level, often between 1-2 wt.%, is typically observed, beyond which further additions may not significantly enhance flow. nih.gov

Table 1: Effect of this compound on Powder Flow Properties

| Parameter | Observation | Typical Impact of Magnesium Stearate | Reference |

|---|---|---|---|

| Angle of Repose | Decreased angle | Improved flowability | nih.gov |

| Hausner Ratio | Value closer to 1 | Improved flowability | researchgate.netnih.gov |

| Carr's Index | Decreased percentage | Improved flowability | researchgate.netnih.gov |

| Avalanche Behavior | Enhanced flow potential | More sensitive indication of improved flowability | nih.govresearchgate.net |

Effects on Dynamic Density and Basic Flow Energy

This compound influences the dynamic density and basic flow energy (BFE) of powder blends. Dynamic density measurements, often obtained through avalanche analysis, have shown that magnesium stearate can effectively fill surface irregularities of granules, leading to improved flowability. nih.govresearchgate.net The coating of host particles with a layer of magnesium stearate can reduce interparticle friction, which in turn affects the energy required to initiate and maintain powder flow. nih.govinnovareacademics.in

Research has established a correlation between rheological parameters like BFE and the performance of dry powder inhaler formulations. nih.gov For these formulations, an optimal concentration of magnesium stearate (0.25%-0.5%) was found to be beneficial. nih.gov The BFE, which reflects the energy required to move a blade through a powder bed, is influenced by the presence of magnesium stearate. Its addition can facilitate the breakup of agglomerates and promote the dispersion of individual particles, thereby altering the energy dynamics of the powder system. up.ac.za

Influence on Powder Consolidation and Compaction Characteristics

The presence of this compound not only affects powder flow but also has a profound impact on the consolidation and compaction stages of tablet manufacturing. Its role as a boundary lubricant is critical in this phase.

Effects on Compaction Pressure and Energy Profiles

During roller compaction, this compound can influence key parameters such as maximum pressure and nip angle. neu.edu.tr The presence of the lubricant in a blend of microcrystalline cellulose (B213188) and dicalcium phosphate (B84403) dihydrate has been shown to modify compaction dynamics. mdpi.com Specifically, lubricated powders tend to reduce the maximum compression pressure required for compaction. neu.edu.tr This is attributed to the reduction of friction at the die wall.

The energy involved in the compaction process, including rearrangement energy, compression energy, and plastic energy, can be affected by the concentration and properties of the magnesium stearate used. neu.edu.tr Different crystalline forms of magnesium stearate, such as the monohydrate and dihydrate, can exhibit different densification behaviors. For instance, blends lubricated with the monohydrate form may require higher compression forces compared to those with the dihydrate form. sci-hub.se

Reduction of Ejection Forces During Compression

A primary function of this compound is to minimize the force required to eject the compressed tablet from the die cavity. atamanchemicals.com It achieves this by forming a lubricating film between the tablet's surface and the die wall, thereby reducing friction. atamanchemicals.comnsf.gov Numerous studies have consistently demonstrated that magnesium stearate is highly effective in reducing ejection forces. sci-hub.seresearchgate.netpharmaexcipients.com

The extent of this reduction can be influenced by the concentration of the lubricant. For example, increasing the concentration of magnesium stearate from 0.25% to 0.5% has been shown to lead to lower ejection forces. researchgate.net However, beyond a certain point, further increases in concentration may not provide additional benefits. researchgate.net The particle size and specific surface area of the magnesium stearate also play a role; finer particles with a larger surface area can provide more effective surface coverage and, consequently, a greater reduction in ejection force. researchgate.net When compared to other lubricants like stearic acid, magnesium stearate consistently shows lower ejection forces. pharmaexcipients.com

Table 2: Comparative Ejection Forces with Different Lubricants

| Lubricant | Relative Ejection Force | Reference |

|---|---|---|

| This compound | Low | pharmaexcipients.com |

| Sodium Stearyl Fumarate (B1241708) | Low | pharmaexcipients.com |

| Sodium Stearate | Slightly Higher | pharmaexcipients.com |

| Stearic Acid | High | pharmaexcipients.com |

Impact on Interparticle Bonding and Tablet Relaxation Properties

While highly effective as a lubricant, this compound can have a detrimental effect on tablet strength. This is widely attributed to the reduction of interparticle bonding. nih.gov The hydrophobic film of magnesium stearate that coats the particles can weaken the bonds formed between them during compression, leading to tablets with lower tensile strength. nsf.govpharmaexcipients.com

This reduction in interparticle bonding also influences the relaxation properties of tablets after compression. Tablet relaxation, or the expansion of the tablet upon ejection from the die, increases when interparticle bonding is weaker. nih.gov For materials that deform plastically, such as microcrystalline cellulose, the effect of magnesium stearate is particularly pronounced, leading to significantly greater tablet relaxation compared to unlubricated tablets. nih.gov Conversely, for materials that undergo brittle fracture, like aggregated sorbitol, the lubricant film can be disrupted during compression, resulting in less impact on interparticle bonding and tablet relaxation. nih.gov The extent of the reduction in tensile strength is influenced by the lubricant type, with the order of reduction being magnesium stearate > sodium stearyl fumarate > stearic acid. researchgate.net

Interplay with Active Pharmaceutical Ingredients (APIs)

Drug-Excipient Compatibility and Stability Interactions

This compound can interact with APIs in several ways, potentially leading to chemical degradation or physical instability. Its basic nature can catalyze the degradation of acidic APIs like acetylsalicylic acid. jst.go.jpnih.gov The micro-environmental pH created by this compound can accelerate hydrolytic reactions, leading to the formation of degradation products. jst.go.jpnih.gov For instance, in the presence of this compound, acetylsalicylic acid can decompose into salicylsalicylic acid and acetylsalicylsalicylic acid, particularly under conditions of elevated temperature and humidity. researchgate.net

Similarly, incompatibilities have been observed with other APIs. For example, the stability of moexipril (B10654) was found to decrease significantly in the presence of this compound, indicating an incompatibility. researchgate.net The magnesium ions in this compound can also mediate the degradation of certain drugs, such as fosinopril (B1673572) sodium, through metal chelation. neu.edu.tr This can lead to the formation of multiple degradation products via distinct pathways. scirp.org Furthermore, drugs containing primary amine groups may react with this compound. neu.edu.tr For example, norfloxacin (B1679917) has been shown to form a stearamide adduct through a stearoyl rearrangement when formulated with this compound, especially after prolonged storage at high temperatures. scirp.org Amlodipine besylate has also been reported to be unstable in the presence of this compound, lactose (B1674315), and water, leading to the formation of a glycosyl degradant. scirp.org

Conversely, for some APIs, no significant interactions are observed. Studies have shown that this compound is compatible with several other compounds where no degradation was noted. researchgate.net The specific chemical nature of the API is a determining factor in its compatibility with this compound. sigmaaldrich.com

The presence of impurities in this compound, such as magnesium oxide, can also contribute to drug-excipient interactions. mdpi.compharmaexcipients.comsjf.edu Magnesium oxide, being a reactive impurity, can engage in acid-base reactions with acidic APIs like ibuprofen. sjf.edu

Table 1: Examples of API Interactions with this compound

| API | Type of Interaction | Consequence |

| Acetylsalicylic Acid | Chemical Degradation (Hydrolysis) | Formation of salicylsalicylic acid and acetylsalicylsalicylic acid. researchgate.net |

| Moexipril | Chemical Incompatibility | Decreased stability of the API. researchgate.net |

| Fosinopril Sodium | Metal Ion-Mediated Degradation | Formation of multiple degradation products. neu.edu.trscirp.org |

| Norfloxacin | Stearoyl Rearrangement | Formation of a stearamide adduct. scirp.org |

| Amlodipine Besylate | Maillard-type Reaction | Formation of a glycosyl degradant in the presence of lactose. scirp.org |

| Ibuprofen | Acid-Base Reaction with Impurity | Reaction with magnesium oxide impurity. sjf.edu |

| Quinapril (B1585795) Hydrochloride | Chemical Degradation | Accelerated degradation in the presence of humidity. researchgate.net |

| Tacrolimus | Benzilic Acid Rearrangement | Formation of an alpha-hydroxy acid derivative. scirp.org |

Modeling of Drug Degradation Kinetics in Presence of this compound

To better understand and predict the impact of this compound on API stability, kinetic modeling of drug degradation has been employed. These models aim to quantify the rate of degradation as a function of various factors, including temperature, humidity, and the concentration of this compound.

One approach involves the use of a modified Arrhenius equation. jst.go.jpnih.govresearchgate.net For instance, in a study on acetylsalicylic acid powder blends, a polynomial model was developed where temperature, humidity, and the content of this compound were treated as independent variables. jst.go.jpnih.gov This model demonstrated a good fit with a coefficient of determination (R²) of 0.9567, indicating its predictive capability. jst.go.jpnih.gov The degradation rates were found to follow pseudo-first-order kinetics. jst.go.jp The model suggested that the degradation rate is dependent on the content of this compound at a fixed temperature and humidity, which is attributed to the catalytic effect of the micro-environmental pH created by the excipient. jst.go.jpnih.gov Such models can be valuable tools in formulation design and stability studies, potentially reducing development time and costs. jst.go.jpnih.gov

Another study on quinapril hydrochloride investigated the catalytic effect of this compound in the presence of varying humidity levels. researchgate.net The degradation kinetics were found to be influenced by the presence of the lubricant, with a linear relationship observed between the natural logarithm of the rate constant and the relative humidity. researchgate.net

Kinetic studies have also elucidated the mechanism of metal-ion mediated degradation. In the case of fosinopril, the degradation in the presence of magnesium was determined to be a second-order reaction. neu.edu.tr These modeling efforts provide a quantitative framework for assessing drug-excipient compatibility and for establishing control strategies to ensure product stability.

Table 2: Parameters in Modeling Drug Degradation with this compound

| Model Parameter | Description | Example Application |

| Temperature | A key factor influencing reaction rates, often modeled using the Arrhenius equation. | Acetylsalicylic acid degradation model. jst.go.jpnih.gov |

| Relative Humidity | Affects the mobility of reactants and can facilitate hydrolytic degradation. | Acetylsalicylic acid and quinapril hydrochloride degradation models. jst.go.jpnih.govresearchgate.net |

| This compound Content | The concentration of the lubricant can directly influence the degradation rate. | Acetylsalicylic acid degradation model. jst.go.jpnih.gov |

| Micro-environmental pH | The localized pH created by the excipient can catalyze degradation. | Inferred to be the mechanism for acetylsalicylic acid degradation. jst.go.jpnih.gov |

| Kinetic Order | Describes how the rate of reaction depends on the concentration of reactants. | Pseudo-first-order for acetylsalicylic acid degradation. jst.go.jp |

Effects on Excipient Performance and Material Behavior

This compound not only interacts with APIs but also significantly influences the behavior of other excipients in a formulation, thereby affecting the manufacturing process and the final product's physical properties.

Interactions with Microcrystalline Cellulose, Lactose, and Starch

This compound is known to interact with common fillers and binders such as microcrystalline cellulose (MCC), lactose, and starch, primarily by coating their surfaces. nsf.gov This coating can alter the bulk properties of the powder blend and the mechanical properties of the resulting tablets.

With microcrystalline cellulose (MCC) , this compound can lead to a profound deterioration in tabletability. nih.gov The lubricant forms a film around the MCC particles, which can interfere with the particle bonding and densification during compression, resulting in lower tablet hardness. roquette.com The intensity of mixing can also play a crucial role, with even hand-mixing showing significant, though variable, effects on the tabletability of MCC. nih.gov Under compression, a physical interaction occurs where a particulate system with a cellulose core and a this compound outer layer is formed. fabad.org.tr This can reduce the production of fine particles and new surfaces for bonding, leading to decreased powder consolidation. fabad.org.tr Atomic force microscopy (AFM) studies have quantified the interaction forces, showing that the adhesion of this compound to a steel surface is stronger than its interaction with an MCC particle, which explains its lubricating action during tablet ejection. nih.govtandfonline.com

In formulations containing lactose , this compound particles can preferentially interact with and fill the surface cavities of lactose particles. mdpi.com This can impact the flowability of the blend. mdpi.com Studies on ordered mixes, where a micronized drug is adsorbed onto a carrier like starch-lactose granules, have shown that this compound does not necessarily displace the drug from the carrier surface under mild mixing conditions. tandfonline.com However, under more severe conditions, some displacement can occur. tandfonline.com The presence of fine lactose particles in combination with this compound has been shown to improve the aerodynamic performance of drugs in dry powder inhaler formulations by increasing the interaction between the fine and coarse lactose particles. nih.gov

The interaction with starch has been studied in the context of ordered mixes with starch-lactose granules. tandfonline.com In these systems, this compound, even at concentrations above the theoretical surface saturation level, caused negligible change in the homogeneity of the drug distribution. tandfonline.com This suggests that the lubricant does not compete for the surface adsorption sites on the granules under typical mixing conditions. tandfonline.com

Surface Coverage and Particle Coating Efficiency

The primary mechanism by which this compound exerts its lubricating effect is through the coating of host particles (API and other excipients) in the formulation. nsf.govpharmaexcipients.com The efficiency of this coating process is dependent on several factors, including the physical properties of the this compound, such as its particle size and specific surface area, as well as the processing conditions. pharmaexcipients.comjst.go.jp

This compound with a smaller particle size and higher specific surface area generally provides more efficient surface coverage. pharmaexcipients.comjst.go.jpfarmaciajournal.com This leads to improved lubrication but can also have negative consequences, such as reduced tabletability and slower drug dissolution due to the formation of a hydrophobic film around the formulation particles. nsf.gov The crystal form of this compound (e.g., monohydrate, dihydrate) also plays a role, with different forms exhibiting varying lubrication efficiencies and impacts on tablet properties. nsf.gov

The coating process itself involves the shearing of this compound particles, which delaminate and adhere to the surfaces of the host particles. pharmaexcipients.commdpi.com Initially, the coating may be discrete, but with continued mixing, a more continuous film can form. ddl-conference.com Scanning electron microscopy-based energy dispersive X-ray spectroscopy (SEM-EDS) has been used to quantify the surface area coverage (SAC) of this compound on both tablets and individual particles. nih.gov These studies have shown a positive linear correlation between the lubricant loading and the SAC. nih.gov Interestingly, on tablet surfaces, this compound tends to concentrate at or near grain boundaries, while on particle surfaces, it is often observed as discrete aggregates rather than a uniform thin film. nih.gov

Blending Parameters and Homogeneity Considerations

Insufficient mixing can lead to inadequate lubrication, resulting in manufacturing issues like sticking and picking. pharmaexcipients.com Conversely, over-mixing can lead to the formation of an excessive hydrophobic film around the particles, which can compromise tablet hardness and dissolution. roquette.compharmaexcipients.com Therefore, determining the optimal blending time is a critical aspect of formulation development. pharmaexcipients.com

Near-infrared (NIR) spectroscopy has been successfully employed to monitor the homogenization of this compound in a blend in real-time. tandfonline.comresearchgate.net Studies using a model system of lactose, microcrystalline cellulose (avicel), and this compound have shown that this method can resolve lubricant concentrations as low as 0.05%. tandfonline.comresearchgate.net Thermal effusivity has also been explored as a technique to monitor the progress of lubrication, as the coating of particles with this compound alters the thermal properties of the blend. pharmaexcipients.com

The type of blender used and the blending speed also influence the distribution of this compound. farmaciajournal.commdpi.com Different mixers can result in varying degrees of shear and different coating efficiencies. mdpi.com Studies have shown that for a given blending time, there can be an optimal blending speed, with speeds that are too low or too high leading to less effective mixing. researchgate.net The goal is to achieve a uniform distribution of the lubricant throughout the blend to ensure consistent lubrication without negatively impacting the final tablet properties. roquette.com

Interactions with Polymer Systems and Amorphous Solid Dispersions

The incorporation of this compound, commonly known as magnesium stearate, into polymer-based systems can significantly alter their physicochemical properties and performance. Its role extends from modifying the mechanical and surface characteristics of polymer films to influencing the degradation kinetics, crystallization behavior, and the long-term stability of amorphous solid dispersions (ASDs). These interactions are critical in various industrial applications, particularly in the pharmaceutical field for the manufacturing of solid dosage forms.

Influence on Polymer Film Mechanical and Wetting Properties

Magnesium stearate is frequently used as an anti-tacking agent in polymer film coatings to prevent agglomeration. scientific.netsu.ac.thresearchgate.net However, its inclusion is not without consequences for the film's mechanical integrity and surface properties.

Research on acrylic polymer films, specifically those using Eudragit® RL 30D, demonstrates that the addition of magnesium stearate leads to a reduction in the mechanical strength of the film. researchgate.net Studies have shown that as the concentration of magnesium stearate increases, both the puncture strength and the elongation of the films decrease. su.ac.thresearchgate.net This indicates a reduction in the film's flexibility and resilience. researchgate.net For instance, one study found that incorporating magnesium stearate into Eudragit® RL 30D films resulted in a slightly lowered puncture strength and a highly lowered elongation. scientific.netresearchgate.net This effect is thought to be caused by the insoluble nature of magnesium stearate, which can lead to the formation of an inhomogeneous film. su.ac.th

The wetting properties of polymer films are also significantly influenced by the addition of magnesium stearate. Due to its hydrophobic nature, magnesium stearate increases the hydrophobicity of the polymer film. chula.ac.thnsf.gov This is evidenced by an increase in the water contact angle of the film surface. scientific.netresearchgate.net A higher contact angle signifies reduced wettability, meaning water spreads less easily across the surface. researchgate.net This enhanced hydrophobicity can also lead to a decrease in the water vapor permeability of the films. chula.ac.th In studies with thermoplastic starch (TPS), the addition of magnesium stearate improved water vapor barrier properties by 10-20%. aiche.org

The table below summarizes the observed effects of magnesium stearate on the properties of an acrylic polymer film.

| Property | Observation with Magnesium Stearate Addition | Rationale/Implication | Citations |

| Puncture Strength | Slightly lowered | Reduced film resilience | scientific.net, researchgate.net, su.ac.th |

| Elongation | Highly lowered | Reduced film flexibility | scientific.net, researchgate.net, su.ac.th |

| Tackiness | Significantly decreased | Improved handling and processing | scientific.net, researchgate.net, su.ac.th |

| Contact Angle | Increased | Reduced film wettability/Increased hydrophobicity | scientific.net, researchgate.net |

| Water Vapor Permeability | Lowered | Enhanced moisture barrier | chula.ac.th |

In a different polymer system, thermoplastic starch, the incorporation of magnesium stearate was found to enhance tensile properties, including tensile strength (an increase of ~20-160%) and modulus (an increase of ~110-670%). aiche.org This highlights that the impact of magnesium stearate on mechanical properties can be highly dependent on the specific polymer system.

Effects on Polymer Degradation and Crystallization Phenomena

This compound can exert a complex influence on the degradation and crystallization of polymers, sometimes acting as a stabilizer and other times as a pro-degradant, depending on the polymer type and conditions.

In the context of poly(vinyl chloride) (PVC), magnesium stearate is used as a heat stabilizer. iyte.edu.tr It functions by replacing unstable chlorine atoms in the polymer chain with its carboxylate group, which inhibits the initiation of dehydrochlorination, a primary degradation pathway for PVC. iyte.edu.tr Similarly, a study on pyrotechnic compositions found that a magnesium stearate coating on magnesium powder reduced its degradation when mixed with ammonium (B1175870) perchlorate (B79767) by limiting moisture effects. researchgate.net

Conversely, in other polymer systems, magnesium stearate can accelerate degradation. In blends of poly(butylene adipate-co-terephthalate) (PBAT) and polycaprolactone (B3415563) (PCL), the addition of magnesium stearate was found to reduce the thermal stability of the system. rsdjournal.org Thermogravimetric analysis (TGA) showed that systems containing stearates lost mass at lower temperatures, indicating a pro-oxidant or catalytic oxidation effect that promotes degradation. rsdjournal.org This effect was also observed in poly(butylene succinate) (PBS) composites containing stearate-modified magnesium-aluminium layered double hydroxide (B78521) (St-Mg-Al LDH), where the presence of Mg and Al ions catalyzed the thermal degradation of the polymer. mdpi.com

The table below summarizes these varied effects on different polymers.

| Polymer System | Effect on Degradation | Effect on Crystallization | Citations |

| Poly(vinyl chloride) (PVC) | Inhibits thermal degradation (stabilizer) | Not specified | iyte.edu.tr |

| PBAT/PCL Blends | Reduces thermal stability (pro-degradant) | Acts as a nucleating agent at low concentrations; increases overall crystallinity | rsdjournal.org |

| Poly(butylene succinate) (PBS) with St-Mg-Al LDH | Accelerates thermal degradation (catalytic action) | Increases glass transition temperature (Tg) by restricting segmental mobility | mdpi.com |

| Polypropylene (PP) | Not specified | Increased crystallite size on aging is linked to lubricant migration | irispublishers.com |

Role in Physical Stability of Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) are a key strategy for improving the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). pharmaexcipients.comnih.gov In these systems, the API is dispersed in an amorphous state within a polymer matrix. mdpi.com Magnesium stearate is often added as an external excipient or lubricant during the downstream processing of ASDs into tablets. pharmaexcipients.comresearchgate.net Its role in the physical stability of these thermodynamically unstable systems is critical.

Generally, magnesium stearate is considered to have a positive or neutral impact on the physical stability of ASDs. In a study involving a flubendazole-copovidone ASD prepared by hot-melt extrusion, the formulation containing magnesium stearate showed positive results for amorphization and physical stability. osti.govanl.gov Similarly, a high-load posaconazole (B62084) ASD formulated into tablets with magnesium stearate demonstrated adequate physical stability for at least 6 months under ambient conditions. rsc.org Another successful example involved a co-amorphous indomethacin-arginine dispersion, which was tableted using magnesium stearate without inducing crystallization or altering molecular interactions, indicating good stability. nih.gov

However, the hydrophobic nature of magnesium stearate and its chemical reactivity can sometimes lead to incompatibilities that compromise the stability and performance of an ASD. nsf.gov A notable example of this is the interaction between magnesium stearate and amorphous itraconazole (B105839) dispersed in a vinylpyrrolidone-vinyl acetate (B1210297) copolymer. acs.org In this case, the stearic acid moiety from the magnesium stearate formed an insoluble associate with itraconazole during dissolution. acs.org This interaction led to the precipitation and crystallization of the drug, resulting in incomplete dissolution from the tablet. acs.org This highlights a potential mechanism for instability where the lubricant can directly interact with the API, undermining the purpose of the ASD. acs.org The degradation of certain APIs can also be induced or accelerated by the presence of magnesium stearate, which represents another potential pathway to instability in an ASD formulation. mdpi.comneu.edu.tr

Therefore, while magnesium stearate is a valuable excipient in the formulation of ASD tablets, its potential for adverse interactions must be carefully evaluated to ensure the long-term physical stability and desired dissolution performance of the final product. pharmaexcipients.comnih.govresearchgate.net

Advanced Analytical Methodologies for Stearic Acid Magnesium Salt Characterization

Spectroscopic Techniques for Structural and Distribution Analysis

Spectroscopic methods are invaluable tools for elucidating the molecular structure, crystalline form, and spatial distribution of magnesium stearate (B1226849) within a sample matrix. These techniques probe the interaction of electromagnetic radiation with the material, providing a unique fingerprint based on its chemical composition and physical state.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Crystal Form Identification and In-Tablet Monitoring

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy has emerged as a powerful, non-destructive technique for the atomic-level characterization of solid materials like magnesium stearate. wikipedia.org It provides detailed information about the local chemical environment of specific nuclei, such as ¹³C, allowing for the differentiation of various crystalline forms.

Recent studies have demonstrated the capability of SSNMR to reliably identify and quantify the different hydrate (B1144303) forms of magnesium stearate, including the monohydrate, dihydrate, and disordered states, irrespective of water content, particle size, or fatty acid composition. researchgate.netatamanchemicals.com This is a significant advantage over traditional methods like powder X-ray diffraction (PXRD), where overlapping patterns can make differentiation challenging, especially in mixtures. researchgate.net The ¹³C SSNMR spectra exhibit distinct peaks corresponding to the different carbon environments within the stearate and palmitate chains, and the positions of these peaks are sensitive to the crystal packing and hydration state. researchgate.netnih.gov

A key application of SSNMR is the in-situ monitoring of magnesium stearate's physical form within intact pharmaceutical tablets. researchgate.netatamanchemicals.com This allows for the investigation of potential form transformations that may occur during manufacturing processes, such as milling or compression, or upon storage. researchgate.net Such changes can impact the lubricant properties and ultimately the quality and performance of the final drug product. The ability to monitor these changes non-invasively provides crucial insights for formulation development and quality control. researchgate.netatamanchemicals.com

Key Research Findings from SSNMR Analysis:

| Feature | Observation | Significance |

| Crystal Form Identification | Distinct ¹³C chemical shifts are observed for monohydrate, dihydrate, and disordered forms of magnesium stearate. researchgate.net | Enables unambiguous identification and quantification of different pseudopolymorphs in a sample. researchgate.netatamanchemicals.com |

| In-Tablet Monitoring | SSNMR can detect changes in the crystalline form of magnesium stearate within an intact tablet. researchgate.netatamanchemicals.com | Allows for the assessment of processing-induced transformations and stability of the lubricant in the final dosage form. |

| Independence from Other Factors | Characterization is not significantly affected by variations in total water content or fatty acid composition. researchgate.net | Provides a more robust and reliable method for form identification compared to other techniques. |

Raman Spectroscopy (Conventional and Low-Frequency) for Pseudopolymorphism and Spatial Distribution Mapping

Raman spectroscopy is another powerful vibrational spectroscopy technique that provides detailed information about the chemical structure and physical form of materials. pharmtech.com It is particularly well-suited for the analysis of magnesium stearate due to its sensitivity to both intramolecular vibrations (conventional Raman) and intermolecular lattice vibrations (low-frequency Raman). researchgate.netcoherent.com

Conventional Raman spectroscopy, which probes the "fingerprint" region (typically >200 cm⁻¹), can distinguish between different pseudopolymorphs of magnesium stearate to a certain extent. acs.orgacs.org However, the spectral differences can be subtle, making it difficult to definitively identify mixtures of hydrates. acs.orgacs.orgacs.org

Beyond identifying the bulk properties, Raman spectroscopy can be used for chemical imaging to map the spatial distribution of magnesium stearate within a tablet or powder blend. nih.govhoriba.comhoriba.com By collecting Raman spectra at different points across a sample, a chemical map can be generated that visualizes the location and concentration of the lubricant. nih.govhoriba.com This is crucial for understanding the homogeneity of the blend and identifying potential issues like overlubrication, which can negatively impact tablet hardness and dissolution. nih.gov Raman mapping can provide valuable visual information on the progress of the blending process and the distribution of the hydrophobic CH₂ groups of magnesium stearate on the tablet surface. pharmtech.comnih.gov

Key Research Findings from Raman Spectroscopy:

| Technique | Application | Key Findings |

| Conventional Raman | Pseudopolymorph identification | Can distinguish between hydrates to some degree, but challenging for mixtures. acs.orgacs.org |

| Low-Frequency Raman | Pseudopolymorph identification | Provides clear and distinct spectral fingerprints for mono-, di-, and trihydrate forms, enabling their rapid and reliable identification. acs.orgresearchgate.netacs.org |

| Raman Mapping | Spatial distribution analysis | Successfully visualizes the distribution of magnesium stearate in tablets, aiding in the assessment of blend uniformity and potential overlubrication. nih.govhoriba.comresearchgate.net |

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a widely used analytical technique for the characterization of magnesium stearate. neu.edu.tr It measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the material's chemical bonds.

In the analysis of magnesium stearate, FTIR is particularly useful for identifying the presence of water and characterizing the carboxylate group. The broad absorption band in the 3100–3600 cm⁻¹ region is indicative of the O-H stretching vibrations of structural water within the hydrate forms. mdpi.commdpi.com The disappearance or change in this band can signify dehydration or complex formation. csfarmacie.cz